EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT)
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Overview
Description
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) is a synthetic organic dye with the chemical formula C28H30Br4N2O5 and a molecular weight of 794.16 g/mol . It is commonly used in various scientific and industrial applications due to its unique properties, including its ability to absorb light in the visible region of the electromagnetic spectrum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form leuco derivatives.
Substitution: It can undergo substitution reactions, particularly halogen substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various brominated and reduced derivatives of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT), which have different applications in scientific research and industry .
Scientific Research Applications
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) involves its ability to absorb light and transfer energy or electrons to other molecules. This property makes it an effective photosensitizer in photoredox catalysis, where it facilitates redox reactions by generating reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) include other xanthene dyes such as fluorescein, rhodamine, and erythrosine .
Uniqueness
What sets EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) apart from these similar compounds is its unique combination of bromine atoms and tetramethylammonium groups, which confer specific photophysical and chemical properties. These properties make it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
123333-96-0 |
---|---|
Molecular Formula |
C28H30Br4N2O5 |
Molecular Weight |
794.173 |
IUPAC Name |
2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/',6/'-diolate;tetramethylazanium |
InChI |
InChI=1S/C20H8Br4O5.2C4H12N/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-5(2,3)4/h1-6,25-26H;2*1-4H3/q;2*+1/p-2 |
InChI Key |
QYEPEHZROXEALU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Origin of Product |
United States |
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